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molecular formula C11H10BrNO B8723499 2-(2-Bromo-3-methylphenyl)-5-methyloxazole

2-(2-Bromo-3-methylphenyl)-5-methyloxazole

Cat. No. B8723499
M. Wt: 252.11 g/mol
InChI Key: RNNOGJHJMYKHLP-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

Thionyl chloride (0.679 mL, 9.30 mmol) was added to a solution of 2-bromo-3-methylbenzoic acid (2.0 g, 9.30 mmol) and DMF (0.072 mL, 0.930 mmol) in DCM (100 mL) at 0° C. The reaction mixture was allowed to warm to RT and stirred for 1 h and then cooled to 0° C. before DIPEA (3.25 mL, 18.60 mmol) followed by 2-propynylamine (0.766 mL, 11.16 mmol) were added. The resulting solution was stirred for 45 min at 0° C. The reaction mixture was diluted with saturated ammonium chloride and water and then extracted with EtOAc. The combined organic extracts were washed with saturated ammonium chloride, water, saturated sodium bicarbonate, saturated sodium chloride and dried over sodium sulfate. The solution was filtered and concentrated in vacuo to give the crude material as a tan solid. The crude product was dissolved in dioxane (100 mL) and cooled to 0° C. Sodium hydride (0.409 g, 10.23 mmol) was added and the mixture was stirred at RT for 30 min before bringing to a reflux. After 5 h, the reaction is concentrated. The crude material was purified by silica gel chromatography to provide 2-(2-bromo-3-methylphenyl)-5-methyloxazole.
Quantity
0.679 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.072 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.25 mL
Type
reactant
Reaction Step Two
Quantity
0.766 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.409 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Br:5][C:6]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=O.CN(C=O)C.CCN(C(C)C)C(C)C.[CH2:30]([NH2:33])[C:31]#[CH:32].[H-].[Na+]>C(Cl)Cl.[Cl-].[NH4+].O.O1CCOCC1>[Br:5][C:6]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]1[O:10][C:31]([CH3:32])=[CH:30][N:33]=1 |f:5.6,8.9|

Inputs

Step One
Name
Quantity
0.679 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1C
Name
Quantity
0.072 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.25 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0.766 mL
Type
reactant
Smiles
C(C#C)N
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0.409 g
Type
reactant
Smiles
[H-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 45 min at 0° C
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated ammonium chloride, water, saturated sodium bicarbonate, saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude material as a tan solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
After 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction is concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)C=1OC(=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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